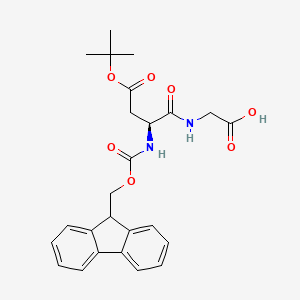
Aldh1A1-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aldh1A1-IN-3 is a selective inhibitor of the enzyme aldehyde dehydrogenase 1A1. This enzyme is part of the aldehyde dehydrogenase family, which is responsible for the oxidation of aldehydes to carboxylic acids. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, where it targets cancer stem cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aldh1A1-IN-3 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary, but they generally involve the formation of carbon-nitrogen bonds, aromatic substitutions, and other organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and consistency of the product, and implementing quality control measures. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Aldh1A1-IN-3 primarily undergoes substitution reactions, where functional groups on the molecule are replaced by other groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for reactions involving this compound include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
Aldh1A1-IN-3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the function of aldehyde dehydrogenase enzymes and their role in various chemical pathways.
Biology: Helps in understanding the metabolic processes involving aldehydes and their oxidation to carboxylic acids.
Medicine: Investigated for its potential to target cancer stem cells, thereby enhancing the efficacy of chemotherapy and reducing drug resistance.
Mechanism of Action
Aldh1A1-IN-3 exerts its effects by selectively inhibiting the enzyme aldehyde dehydrogenase 1A1. This inhibition prevents the oxidation of aldehydes to carboxylic acids, leading to the accumulation of aldehydes within cells. The molecular targets include the active site of the enzyme, where this compound binds and blocks its catalytic activity. This disruption of aldehyde metabolism can affect various cellular pathways, including those involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Disulfiram: An FDA-approved drug that also inhibits aldehyde dehydrogenase enzymes but lacks selectivity for aldehyde dehydrogenase 1A1.
Benzimidazole Derivatives: Compounds that have been designed to selectively inhibit aldehyde dehydrogenase 1A1 with varying degrees of potency.
Uniqueness of Aldh1A1-IN-3
This compound is unique due to its high selectivity for aldehyde dehydrogenase 1A1, which makes it a valuable tool for studying the specific role of this enzyme in biological processes. Its potential therapeutic applications, particularly in targeting cancer stem cells, further distinguish it from other aldehyde dehydrogenase inhibitors.
Properties
Molecular Formula |
C31H36F3N5O4 |
|---|---|
Molecular Weight |
599.6 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-3-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C31H36F3N5O4/c1-21(2)23-8-10-24(11-9-23)28(41)38-16-14-37(15-17-38)13-12-27(40)39(26-20-35(3)30(43)36(4)29(26)42)19-22-6-5-7-25(18-22)31(32,33)34/h5-11,18,20-21H,12-17,19H2,1-4H3 |
InChI Key |
SQMOQZDCIVMBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC(=O)N(CC3=CC(=CC=C3)C(F)(F)F)C4=CN(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)





![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)
